N,N-Diethyl-2-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of N,N-Diethyl-2-phenylacetamide involves various chemical processes, such as the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU in a cooled condition. The synthesized compounds are then recrystallized and elucidated through spectroscopic techniques like HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of N,N-Diethyl-2-phenylacetamide has been analyzed using various techniques. For instance, crystallography studies show that the compound crystallizes in different systems depending on its derivatives, highlighting the intermolecular and intramolecular interactions such as hydrogen bonds which contribute to its stability and conformation (Marinova et al., 2022).
Chemical Reactions and Properties
N,N-Diethyl-2-phenylacetamide engages in various chemical reactions due to its functional groups. It forms different conformational isomers due to the lack of free rotation about the C(O)-N bond, influencing its chemical behavior and interactions (Petrović et al., 1986).
Physical Properties Analysis
The physical properties of N,N-Diethyl-2-phenylacetamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Its efficacy as an insect repellent, comparable to DEET, is partly due to these physical properties, which affect its volatility and application methods (Rao & Rao, 1991).
Scientific Research Applications
Insect Repellent Applications : DEPA is known for its effectiveness as an insect repellent. It has been found to be a safer and more effective alternative to other repellents like N,N-diethyl-3-methyl benzamide and N,N-diethylbenzamide (Garud et al., 2011). Studies have shown that DEPA can offer protection against insects such as the stable fly, Stomoxys calcitrans, with a significant protection time at certain concentrations (Parashar et al., 1993). Additionally, aromatic amides, including DEPA, have been tested for their efficacy against Aedes aegypti mosquitoes (Garud et al., 2011).
Toxicological Studies : Research has indicated that DEPA can cause intrauterine mortality and lower fetal weight in pregnant rats at high doses, though no significant effect was observed at lower doses (Prakash et al., 1987).
Crystal Structure Analysis : The crystal structure of compounds related to DEPA, such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, has been studied, providing insights into their molecular configurations (Marinova et al., 2022).
Pharmaceutical Research : 2-Phenylacetamide, a compound related to DEPA, found in Lepidium apetalum seeds, exhibits estrogen-like effects, suggesting potential applications in treating perimenopause syndrome (Zeng et al., 2018).
Conformational Studies : Unsymmetrically N-methyl-N-substituted 2-phenylacetamides, a class of compounds that include DEPA, have been studied for their conformational isomers due to the lack of free rotation around the C(O)-N bond, which is significant in understanding their chemical behavior and properties (Petrović et al., 1986; Antonović et al., 1992).
Chemical Synthesis and Reactions : Studies have explored the reactions and synthesis of compounds like N-phenyl-2-phenylacetamide under conditions such as microwave irradiation, which is significant for developing efficient chemical processes (Mijin et al., 2008; Mijin et al., 1997).
Solubility and Dissolution Studies : The solubility behavior of compounds like 2-phenylacetamide in various solvents has been investigated, which is crucial for their application in industrial separation and reaction processes (Li et al., 2019).
Quantitative Structure-Activity Relationships : Research involving N-substituted-2-phenylacetamide derivatives has looked into the relationship between their structure and various biological activities, which is significant in drug design and development (Vaštag et al., 2014).
Safety And Hazards
N,N-Diethyl-2-phenylacetamide has been tested for mutagenicity in the in vitro Ames Salmonella/microsome mutagenicity test and the in vivo mouse micronucleus test . The primary skin irritation index values of the compounds, dermal toxicity of the chemicals, and acute oral toxicity data were reported to assess the safety of the synthesized aromatic amides .
Future Directions
properties
IUPAC Name |
N,N-diethyl-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDAWVUDZLBBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179048 | |
Record name | N,N-Diethylphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N,N-Diethylbenzeneacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14719302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-Diethyl-2-phenylacetamide | |
CAS RN |
2431-96-1 | |
Record name | N,N-Diethyl-2-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2431-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethylphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl phenylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethylphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylphenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYLPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTI4PYU0SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,N-Diethylbenzeneacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 °C | |
Record name | N,N-Diethylbenzeneacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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